molecular formula C11H14FNO3 B6196456 tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate CAS No. 2703782-17-4

tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate

Cat. No.: B6196456
CAS No.: 2703782-17-4
M. Wt: 227.23 g/mol
InChI Key: NRVBOOUTEBNTAG-UHFFFAOYSA-N
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Description

tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is a fluorinated pyridine derivative featuring a tert-butyl ester group. This compound is structurally characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an acetoxy group linked via an ether bond at the 2-position. Such tert-butyl esters are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to their stability and ease of deprotection under acidic conditions .

Properties

CAS No.

2703782-17-4

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

tert-butyl 2-(6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3

InChI Key

NRVBOOUTEBNTAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=NC(=CC=C1)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of tert-butyl bromoacetate with 6-fluoropyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation/Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 6-fluoropyridin-2-ol and tert-butyl alcohol.

    Oxidation/Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Role as an Intermediate : The compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it an essential reagent in organic synthesis pathways.
  • Medicinal Chemistry
    • Drug Development : Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate has been explored for potential therapeutic applications. Its interaction with biological targets can lead to the development of novel pharmaceuticals, particularly in targeting specific enzymes or receptors due to the influence of the fluorine atom on binding affinity.
  • Biological Studies
    • Investigating Biological Effects : Research has focused on the compound's effects on biological systems, including its potential anti-cancer properties and other therapeutic uses. The ester group can hydrolyze to release active metabolites that may exert biological effects.
  • Industrial Applications
    • Material Development : The compound is also used in developing new materials and chemical processes, leveraging its unique chemical properties to enhance material performance or facilitate new reactions.

Chemical Reactions and Mechanisms

This compound can participate in several key chemical reactions:

  • Substitution Reactions : The fluorine atom on the pyridine ring can be substituted with various nucleophiles, enabling the synthesis of diverse pyridine derivatives.
  • Hydrolysis : Under acidic or basic conditions, the ester bond can be hydrolyzed, yielding 6-fluoropyridin-2-ol and tert-butyl alcohol.
  • Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, depending on the reagents used.

Common Reaction Conditions

Reaction TypeConditionsMajor Products
SubstitutionNucleophiles + BaseSubstituted pyridine derivatives
HydrolysisAcidic/Basic conditions6-Fluoropyridin-2-ol, tert-butyl alcohol
Oxidation/ReductionOxidizing/Reducing agentsCarboxylic acids or alcohols

Case Studies and Research Findings

  • Therapeutic Potential : Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer activity by inhibiting key enzymatic pathways involved in tumor growth.
  • Synthetic Applications : Researchers have successfully utilized this compound as an intermediate in synthesizing novel antiviral agents, demonstrating its utility in medicinal chemistry.
  • Material Science Innovations : The compound has been incorporated into new polymer formulations aimed at enhancing mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : The tert-butyl ester in fluoropyridinyl derivatives offers superior steric protection against hydrolysis relative to ethyl esters in coumarin analogs .
  • Aromatic Systems : Coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) exhibit fused aromatic systems linked to bioactivity, whereas pyridine-based analogs may prioritize electronic modulation for target binding .

Biological Activity

Tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an ester linkage with a 6-fluoropyridine moiety. The presence of the fluorine atom enhances its binding affinity to various biological targets, potentially modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The fluorine atom on the pyridine ring can increase the compound's affinity for certain enzymes, leading to modulation of their activity.
  • Receptor Interaction : The compound may bind to receptors involved in various signaling pathways, influencing physiological responses.
  • Metabolite Formation : Hydrolysis of the ester bond can release active metabolites that exert biological effects, contributing to its pharmacological profile .

Biological Activity

Research indicates several areas where this compound demonstrates biological activity:

  • Antidepressant Effects : Studies have shown that compounds with similar structures exhibit efficacy in models of depression and cognitive enhancement .
  • Neuroprotective Properties : The compound may protect neuronal cells from damage through modulation of ion channels and neurotransmitter systems .
  • Cancer Research : Investigations into the compound's effects on cancer cell proliferation and migration suggest potential applications in oncology .

Case Studies

  • CNS Penetration and Efficacy : A study highlighted the selective CNS penetration of similar compounds, indicating potential for treating neurological disorders. The findings suggest that modifications in the molecular structure can enhance bioavailability and efficacy in the central nervous system .
  • Metabolic Stability : Research on related compounds demonstrated improvements in metabolic stability without sacrificing biological activity, suggesting that structural modifications can optimize pharmacokinetic properties .

Comparative Analysis

CompoundBiological ActivityMechanismReferences
This compoundAntidepressant, neuroprotectiveEnzyme modulation, receptor binding,
Similar pyridine derivativesEfficacy in depression modelsCNS penetration enhancement
GPR88 AgonistsImproved metabolic stabilityStructural optimization for potency

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-[(6-fluoropyridin-2-yl)oxy]acetate?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between tert-butyl haloacetate derivatives and 6-fluoropyridin-2-ol. Base selection (e.g., NaH, K₂CO₃) and solvent choice (DMF, THF) are critical for reaction efficiency and regioselectivity . Optimize reaction temperature (e.g., 60–80°C) and monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the ester product.

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR spectroscopy : Confirm regiochemistry of the pyridinyloxy group via 1^1H and 13^{13}C NMR (e.g., coupling patterns for fluoropyridine protons ).
  • Mass spectrometry (MS) : Validate molecular weight with ESI-MS or HRMS (expected [M+H]⁺ ion).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Retention time consistency against a reference standard is essential .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for handling powders or solutions to avoid inhalation risks (CLP classification: Acute Toxicity Category 4 ).
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases, oxidizers) .

Advanced Research Questions

Q. How does the fluoropyridinyl group influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The 6-fluoro substituent enhances electron-withdrawing effects, increasing electrophilicity at the pyridine nitrogen. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) for derivatization. To study reactivity:
  • Conduct kinetic experiments under varying pH and nucleophile concentrations.
  • Monitor reaction intermediates via in-situ IR spectroscopy or LC-MS .

Q. What strategies resolve contradictions in stability data under varying conditions?

  • Methodological Answer : If decomposition occurs unexpectedly:
  • Stress testing : Expose the compound to elevated temperatures (40–60°C), UV light, or humidity (40–80% RH) for 1–4 weeks. Analyze degradation products via GC-MS or NMR .
  • pH stability studies : Dissolve in buffers (pH 3–10) and monitor ester hydrolysis via 1^1H NMR (loss of tert-butyl signal at δ 1.4 ppm) .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

  • Methodological Answer :
  • In vitro assays : Screen for bioactivity (e.g., enzyme inhibition, antimicrobial activity) using fluorometric or colorimetric assays (e.g., MIC for bacterial strains) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • ADME profiling : Assess logP (octanol/water partitioning) to predict membrane permeability .

Q. What experimental designs optimize yield in large-scale syntheses?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading, stoichiometry) to identify optimal conditions.
  • Continuous flow chemistry : Minimize side reactions and improve heat/mass transfer compared to batch processes .
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

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